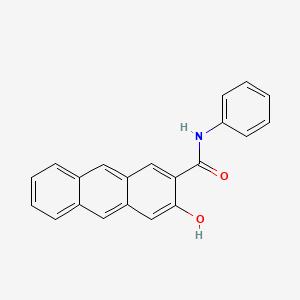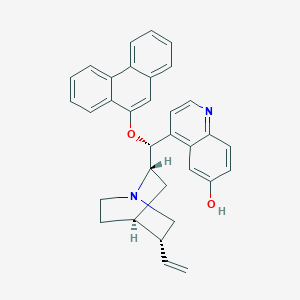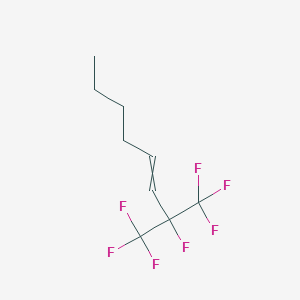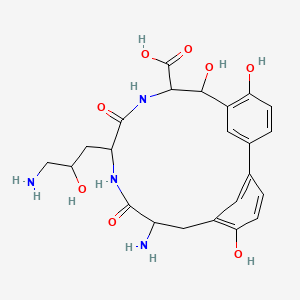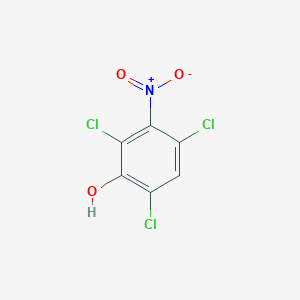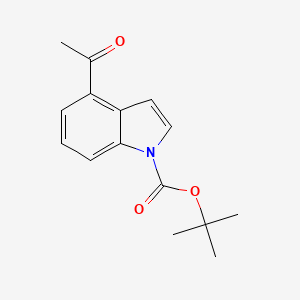
tert-Butyl 4-acetyl-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-acetyl-1H-indole-1-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Méthodes De Préparation
The synthesis of tert-Butyl 4-acetyl-1H-indole-1-carboxylate typically starts from commercially available 4-bromo-1H-indole. The synthetic route involves several steps, including Vilsmeier formylation, reduction, and protection of functional groups . The key steps include:
Vilsmeier Formylation: Introduction of a formyl group at the 3-position of 4-bromo-1H-indole.
Reduction: Reduction of the aldehyde group to an alcohol.
Protection: Protection of the alcoholic hydroxy group using tert-butyl(dimethyl)silyl chloride.
Formylation: Introduction of a formyl group at the 4-position using n-BuLi and DMF.
Olefination: Introduction of the TBS-protected enyne side chain at the 4-position through Horner–Wadsworth–Emmons olefination.
Analyse Des Réactions Chimiques
tert-Butyl 4-acetyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Protection/Deprotection: Functional groups can be protected or deprotected to facilitate further synthetic transformations.
Common reagents used in these reactions include methanesulfonic acid, NaBH4, tert-butyl(dimethyl)silyl chloride, n-BuLi, and DMF . Major products formed from these reactions include various protected and unprotected indole derivatives .
Applications De Recherche Scientifique
tert-Butyl 4-acetyl-1H-indole-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl 4-acetyl-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular targets, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-acetyl-1H-indole-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-formyl-1H-indole-1-carboxylate: Similar in structure but with a formyl group instead of an acetyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an enyne side chain, making it a potential precursor to biologically active natural products.
tert-Butyl indoline-1-carboxylate: An N-substituted indoline derivative used in the preparation of aryl alkyl amines and allyl- and arylindolines.
The uniqueness of this compound lies in its specific acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Numéro CAS |
88059-20-5 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
tert-butyl 4-acetylindole-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-10(17)11-6-5-7-13-12(11)8-9-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3 |
Clé InChI |
POKHQUQFEQBDHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


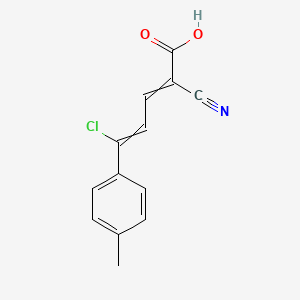
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
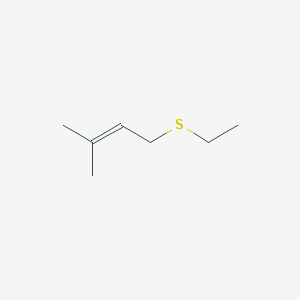
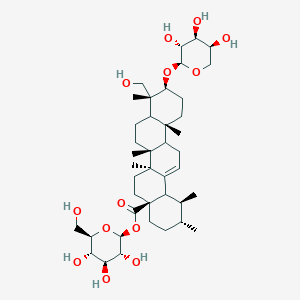
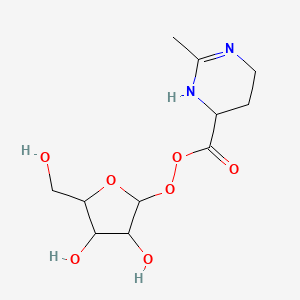
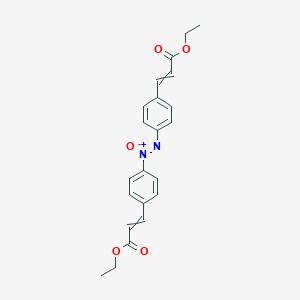
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
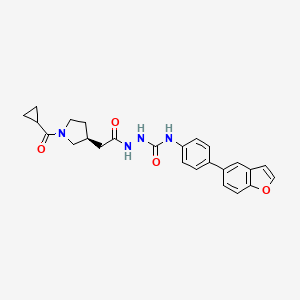
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
